molecular formula C17H16ClN3O4S2 B316401 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B316401
M. Wt: 425.9 g/mol
InChI Key: RTGSGJSXRDTZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetylsulfamoyl group, a carbamothioyl group, and a chlorophenyl group.

Properties

Molecular Formula

C17H16ClN3O4S2

Molecular Weight

425.9 g/mol

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C17H16ClN3O4S2/c1-11(22)21-27(24,25)15-8-6-14(7-9-15)19-17(26)20-16(23)10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,21,22)(H2,19,20,23,26)

InChI Key

RTGSGJSXRDTZQU-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Acetylsulfamoyl Intermediate: This involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline.

    Formation of the Carbamothioyl Intermediate: The 4-(acetylsulfamoyl)aniline is then reacted with thiophosgene to form the carbamothioyl intermediate.

    Final Coupling Reaction: The carbamothioyl intermediate is then coupled with 2-(4-chlorophenyl)acetic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or it may interfere with cancer cell proliferation pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-phenylacetamide

Uniqueness

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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